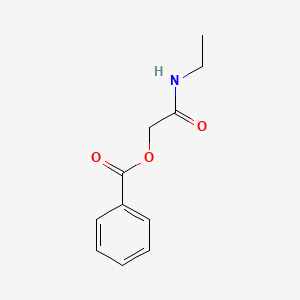![molecular formula C40H54O5 B14483393 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 65733-82-6](/img/structure/B14483393.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol is a complex polymer known for its high thermal stability and mechanical strength. This compound is often used in the production of high-quality plastics, electrical and electronic equipment, and aerospace components due to its excellent insulating properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol typically involves the polymerization of the respective monomers under controlled conditions. The monomers are mixed in appropriate ratios and subjected to polymerization reactions, often catalyzed by acidic or basic catalysts . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are continuously fed and polymerized. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the polymer’s properties .
化学反応の分析
Types of Reactions
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors .
Major Products
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance .
科学的研究の応用
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a component in composite materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a matrix for controlled release of pharmaceuticals.
Industry: Widely used in the production of high-performance plastics, coatings, and adhesives.
作用機序
The mechanism by which this polymer exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular bonds, contributing to its high mechanical strength and thermal stability. The pathways involved include cross-linking reactions that enhance the polymer’s rigidity and durability .
類似化合物との比較
Similar Compounds
Bisphenol A formaldehyde resin: Similar in structure but with different substituents, leading to variations in properties.
Phenol-formaldehyde resin: Known for its high thermal stability but lacks the mechanical strength of the target polymer.
Urea-formaldehyde resin: Used in similar applications but has lower chemical resistance.
Uniqueness
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol stands out due to its unique combination of high thermal stability, mechanical strength, and excellent insulating properties. These characteristics make it highly suitable for demanding applications in various industries .
特性
CAS番号 |
65733-82-6 |
|---|---|
分子式 |
C40H54O5 |
分子量 |
614.9 g/mol |
IUPAC名 |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H16O2.C14H22O.C10H14O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h3-10,16-17H,1-2H3;6-9,15H,10H2,1-5H3;4-7,11H,1-3H3;1H2 |
InChIキー |
FOYASPYEIGZRJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
関連するCAS |
65733-82-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


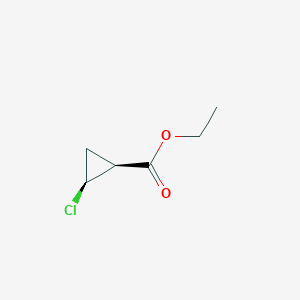
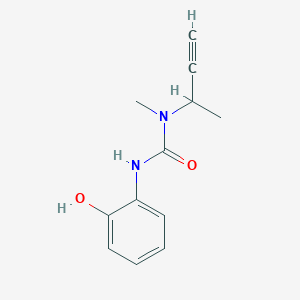
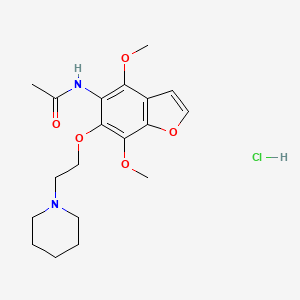
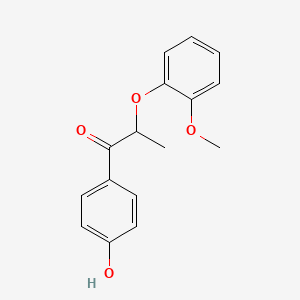
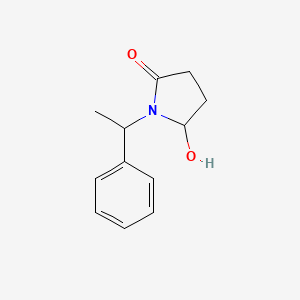
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
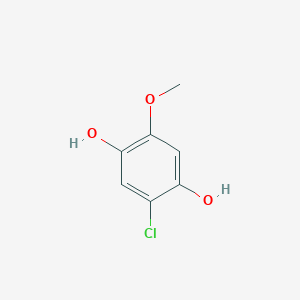

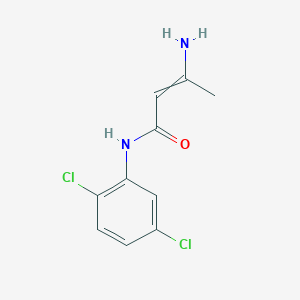
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
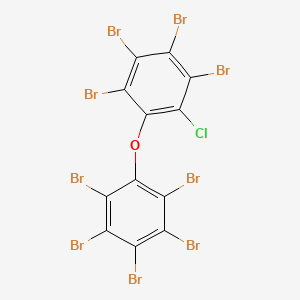
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
